2-(5-Amino-2-methylphenylamino)ethanol
Description
2-(5-Amino-2-methylphenylamino)ethanol is an ethanolamine derivative featuring a substituted phenyl ring with an amino group at the 5-position and a methyl group at the 2-position. This compound’s structure combines a polar ethanolamine backbone with aromatic and aliphatic substituents, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.
Properties
CAS No. |
785719-30-4 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(5-amino-2-methylanilino)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-8(10)6-9(7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |
InChI Key |
NFHBNNBCTQSJQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)NCCO |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several ethanolamine derivatives and aromatic amines. Key comparisons include:
A. 2-((2-Methoxyethyl)(methyl)amino)ethanol ()
- Structure: Contains a methoxyethyl and methyl group on the amino nitrogen.
- Synthesis: Synthesized via nucleophilic substitution (88% yield) using 2-bromoethanol and 2-methoxy-N-methylethanamine under mild conditions (100°C, 2 hours) .
- Comparison: Unlike the target compound’s aromatic amino group, this analogue has an aliphatic methoxyethyl substituent. The methoxy group may enhance solubility but reduce aromatic interactions critical for biological activity.
B. Diethylaminoethanol (DEAE, )
- Structure: Tertiary amine with diethyl and ethanol groups.
- Properties : Colorless liquid with weak ammonia odor; used as a surfactant or pharmaceutical intermediate.
C. Tyrosol Analogues ()
- Examples: 2-(3-hydroxyphenyl)ethanol, 2-(4-hydroxy-3-methoxyphenyl)ethanol.
- Activity: Exhibit tyrosinase inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol at 4.5 μM IC50).
D. 2-[(5-Trifluoromethylpyridin-2-yl)oxy]ethanol ()
- Structure: Ethanol linked via ether to a trifluoromethylpyridine ring.
- Synthesis : Microwave-assisted C–O coupling (87% yield using CuI).
- Comparison : The ether linkage in this compound contrasts with the target’s amine linkage, which may influence stability and reactivity. Microwave synthesis could be adapted for the target compound to improve efficiency .
E. [5-AMINO-2-(4-CHLOROPHENOXY)PHENYL]METHANOL ()
- Structure: Benzyl alcohol with 5-amino and 4-chlorophenoxy substituents.
- Properties: Molecular weight 249.69, XLogP3 2.5, hydrogen-bond donor count 2.
- Comparison: The chlorophenoxy group introduces lipophilicity, whereas the target compound’s methyl group may reduce steric hindrance, enhancing solubility .
Key Findings
Substituent Effects: Aromatic vs. Aliphatic Groups: Aromatic amines (e.g., tyrosol analogues) show biological activity, while aliphatic amines (e.g., DEAE) excel in industrial applications. The target compound’s aromatic amino group may favor drug-receptor interactions. Polarity: Amino and hydroxyl groups enhance hydrogen bonding (e.g., tyrosol’s enzyme inhibition), whereas methoxy/chloro groups increase lipophilicity.
Biological Activity: While direct data on the target compound are lacking, structurally related ethanolamine derivatives exhibit tyrosinase inhibition () and antitumor activity (), suggesting avenues for pharmacological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
